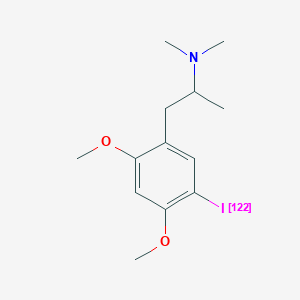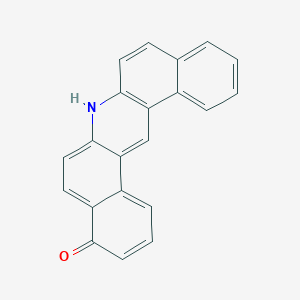
4-Hydroxydibenz(a,j)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxydibenz(a,j)acridine, also known as 4-OH-DBA, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential carcinogenic properties. It is a potent mutagenic compound that has been shown to induce DNA damage and cause mutations in various cell types. Despite its potential hazards, 4-OH-DBA has also been studied for its potential therapeutic applications in cancer treatment.
作用機序
The mechanism of action of 4-Hydroxydibenz(a,j)acridine is complex and not fully understood. It is believed to induce DNA damage through the formation of reactive oxygen species (ROS) and the formation of DNA adducts. These DNA adducts can cause mutations and lead to the development of cancer.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Hydroxydibenz(a,j)acridine are varied and depend on the dose and exposure duration. It has been shown to induce oxidative stress and inflammation in various cell types. It can also cause cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 4-Hydroxydibenz(a,j)acridine in lab experiments is its potent mutagenic properties. This makes it a useful tool for studying the effects of DNA damage and mutations on various cell types. However, its potential hazards and carcinogenic properties make it important to handle with care and take appropriate safety precautions.
List of
将来の方向性
1. Further studies on the potential therapeutic applications of 4-Hydroxydibenz(a,j)acridine in cancer treatment.
2. Investigation of the molecular mechanisms underlying the mutagenic properties of 4-Hydroxydibenz(a,j)acridine.
3. Development of safer and more efficient synthesis methods for 4-Hydroxydibenz(a,j)acridine.
4. Investigation of the potential effects of 4-Hydroxydibenz(a,j)acridine on other biological processes, such as immune function and metabolism.
5. Exploration of the potential synergistic effects of 4-Hydroxydibenz(a,j)acridine with other cancer treatments, such as chemotherapy and radiation therapy.
6. Investigation of the potential effects of 4-Hydroxydibenz(a,j)acridine on different cancer types and stages.
7. Development of new methods for detecting and quantifying 4-Hydroxydibenz(a,j)acridine in biological samples.
8. Investigation of the potential effects of 4-Hydroxydibenz(a,j)acridine on non-cancerous cells and tissues.
9. Exploration of the potential effects of 4-Hydroxydibenz(a,j)acridine on the environment and human health.
10. Development of new methods for mitigating the potential hazards of 4-Hydroxydibenz(a,j)acridine in industrial and research settings.
合成法
The synthesis of 4-Hydroxydibenz(a,j)acridine can be achieved through several methods, including chemical synthesis and microbial metabolism. Chemical synthesis involves the use of various reagents and catalysts to produce the compound. Microbial metabolism, on the other hand, involves the use of bacteria or fungi to produce the compound through biotransformation of other compounds.
科学的研究の応用
4-Hydroxydibenz(a,j)acridine has been extensively studied for its potential carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell types, including human lung cells and liver cells. However, recent studies have also shown that 4-Hydroxydibenz(a,j)acridine has potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
CAS番号 |
105467-67-2 |
|---|---|
製品名 |
4-Hydroxydibenz(a,j)acridine |
分子式 |
C21H13NO |
分子量 |
295.3 g/mol |
IUPAC名 |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,9,11,15,17,19,21-decaen-8-one |
InChI |
InChI=1S/C21H13NO/c23-21-7-3-6-15-16(21)9-11-20-18(15)12-17-14-5-2-1-4-13(14)8-10-19(17)22-20/h1-12,22H |
InChIキー |
KLTMVHPZQSTVBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C5=CC=CC(=O)C5=CC=C4N3 |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C5=CC=CC(=O)C5=CC=C4N3 |
同義語 |
4-Hydroxydibenz(a,j)acridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



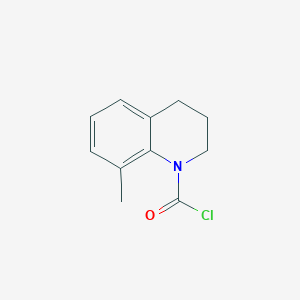

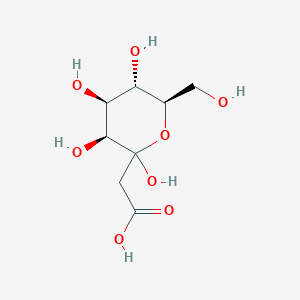
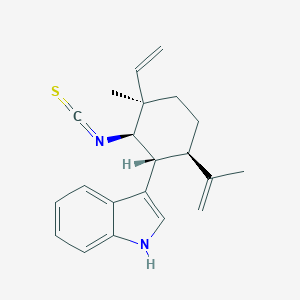
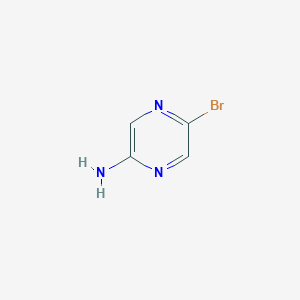
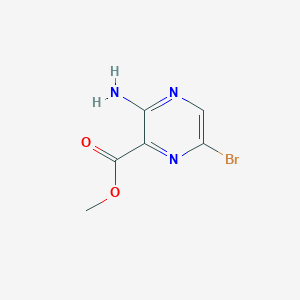
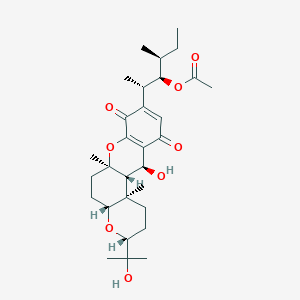
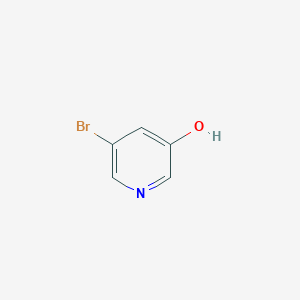
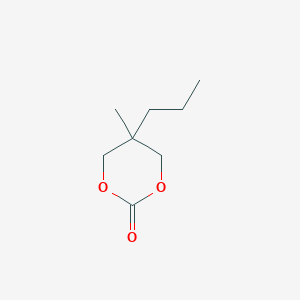
![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)
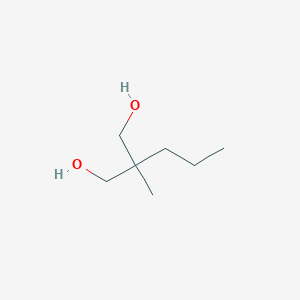
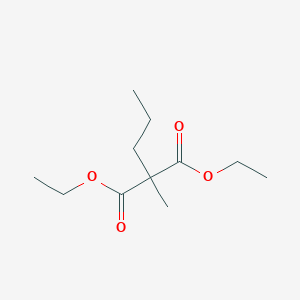
![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)
